(2E)-N-(2-cyanophenyl)-2,3-diphenylprop-2-enamide
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Overview
Description
(E)-N-(2-CYANOPHENYL)-2,3-DIPHENYL-2-PROPENAMIDE is an organic compound with a complex structure that includes a cyano group, phenyl groups, and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-CYANOPHENYL)-2,3-DIPHENYL-2-PROPENAMIDE typically involves the reaction of 2-cyanobenzaldehyde with 2,3-diphenylpropenamide under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity (E)-N-(2-CYANOPHENYL)-2,3-DIPHENYL-2-PROPENAMIDE.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-CYANOPHENYL)-2,3-DIPHENYL-2-PROPENAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(E)-N-(2-CYANOPHENYL)-2,3-DIPHENYL-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(2-CYANOPHENYL)-2,3-DIPHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-CYANOPHENYL)-2,3-DIPHENYL-2-PROPENAMIDE
- N-(2-CYANOPHENYL)-2,3-DIPHENYL-2-PROPENAMIDE derivatives
Uniqueness
(E)-N-(2-CYANOPHENYL)-2,3-DIPHENYL-2-PROPENAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H16N2O |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
(E)-N-(2-cyanophenyl)-2,3-diphenylprop-2-enamide |
InChI |
InChI=1S/C22H16N2O/c23-16-19-13-7-8-14-21(19)24-22(25)20(18-11-5-2-6-12-18)15-17-9-3-1-4-10-17/h1-15H,(H,24,25)/b20-15+ |
InChI Key |
AHWPNDQVNSHSCO-HMMYKYKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=CC=CC=C3C#N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C#N |
Origin of Product |
United States |
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